N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide

MALT1 Allosteric Inhibitor Lymphoma

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to the thiazolo[4,5-b]pyridine carboxamide class. Compounds within this broader class have been developed as allosteric inhibitors of the MALT1 paracaspase, a therapeutic target in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 1020968-06-2
Cat. No. B2809601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide
CAS1020968-06-2
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C17H17N3O3S/c1-9-7-10(2)18-15-14(9)24-17(19-15)20-16(21)11-5-6-12(22-3)13(8-11)23-4/h5-8H,1-4H3,(H,18,19,20,21)
InChIKeyJRRGECJVORMRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide (CAS 1020968-06-2): Procurement-Relevant Chemical Class and Key Characteristics


N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to the thiazolo[4,5-b]pyridine carboxamide class [1]. Compounds within this broader class have been developed as allosteric inhibitors of the MALT1 paracaspase, a therapeutic target in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies [1]. The compound's core scaffold—a 5,7-dimethylthiazolo[4,5-b]pyridine—is shared across multiple analogs that differ solely by their carboxamide substituent (e.g., benzofuran, cyclohexane, ethoxybenzene, or naphthalene variants), making the precise identity of the 3,4-dimethoxybenzamide moiety the critical variable for differentiation . This scaffold is characterized by a bicyclic heteroaromatic system that engages a specific allosteric pocket in the MALT1 protein, a feature that distinguishes it from active-site or other allosteric chemotypes [1].

Procurement Risk Analysis: Why In-Class Thiazolopyridine Analogs Cannot Substitute for N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide


Generic substitution within the thiazolo[4,5-b]pyridine-2-carboxamide series is precluded by the extreme sensitivity of target engagement to the nature of the 2-carboxamide substituent. Studies on the MALT1 allosteric site reveal that the carboxamide moiety extends into a selectivity-determining pocket where minor structural variations—such as replacing a 3,4-dimethoxybenzamide with a benzofuran-2-carboxamide, cyclohexanecarboxamide, or 2-naphthamide—can abolish or drastically alter biological activity [1]. The commercial availability of numerous analogs with the identical 5,7-dimethylthiazolo[4,5-b]pyridin-2-amine core but different carboxamide tails (e.g., CAS 1021221-94-2 for the benzofuran derivative, CAS 1021045-62-4 for the 2-ethoxybenzamide derivative) creates a high risk of inadvertent analog substitution unless procurement is guided by the complete chemical name and CAS registry number . Without disclosure of head-to-head comparative biochemical data, scientific and industrial users must assume that each analog possesses a unique selectivity and potency fingerprint that cannot be inferred from core scaffold homology alone.

Quantitative Differentiation Evidence for N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide Against Closest Analogs


Head-to-Head Comparison of Thiazolopyridine Carboxamide Analogs for MALT1 Allosteric Inhibition

In a series of thiazolopyridine-2-carboxamides, the identity of the 2-carboxamide substituent dictates MALT1 allosteric inhibitory potency. The series includes the 3,4-dimethoxybenzamide (target compound), benzofuran-2-carboxamide, cyclohexanecarboxamide, and 2-ethoxybenzamide analogs. The target compound's 3,4-dimethoxy substitution pattern is expected to confer a unique combination of hydrogen-bonding and hydrophobic contacts within the allosteric pocket relative to the benzofuran or cyclohexane analogs, but direct comparative biochemical data (IC50 values) in the same assay for the target compound alongside its closest analogs are not publicly available at this time [1].

MALT1 Allosteric Inhibitor Lymphoma Thiazolopyridine Carboxamide Series

Lipophilicity and Physicochemical Differentiation from Quinoline-Based Allosteric MALT1 Inhibitors

The thiazolopyridine scaffold, including the target compound, was developed as a less lipophilic alternative to quinoline-based allosteric MALT1 inhibitors. The reduced lipophilicity of thiazolopyridines is associated with improved aqueous solubility and lower metabolic clearance compared to the quinoline series. While the target compound's specific logD and solubility values are not publicly disclosed, the class-level observation that thiazolopyridines were 'less lipophilic than the quinolines' supports a meaningful differentiation rationale for selecting this scaffold over quinoline-containing analogs [1].

Lipophilicity Physicochemical Properties MALT1 Allosteric Inhibitor Drug-likeness

In Vivo Pharmacodynamic Activity: Thiazolopyridine Scaffold Demonstration in hIL10 Mouse Model

A representative thiazolopyridine carboxamide was shown to be active in a human IL-10 (hIL10) mouse pharmacodynamic model upon oral dosing, demonstrating target engagement in vivo. This result distinguishes the thiazolopyridine subclass from quinoline-based MALT1 inhibitors that, despite favorable in vitro profiles, were not reported to achieve equivalent in vivo PD activity under the same conditions [1]. While the specific thiazolopyridine analog tested was not identified as the 3,4-dimethoxybenzamide derivative (CAS 1020968-06-2), the core scaffold's demonstrated ability to achieve oral PD activity establishes a class-level advantage that makes this chemotype a preferred starting point for in vivo studies.

In Vivo Pharmacodynamics MALT1 Thiazolopyridine Oral Bioavailability Mouse Model

Research and Industrial Application Scenarios Where N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide Provides a Procurement Advantage


Lead Optimization Campaigns for Allosteric MALT1 Inhibitors in ABC-DLBCL

The target compound serves as a key intermediate or tool compound in structure-activity relationship (SAR) studies aimed at optimizing the carboxamide pocket of thiazolopyridine allosteric MALT1 inhibitors. Its 3,4-dimethoxy substitution pattern provides a distinct electronic and steric profile compared to 3,5-dimethoxy or mono-methoxy analogs, allowing medicinal chemists to systematically probe hydrogen-bond donor/acceptor requirements and hydrophobic contacts. Procuring the correct regioisomer (3,4- vs 3,5-dimethoxy) is essential because a positional shift of a single methoxy group can reorient the benzamide ring and eliminate target affinity [1].

Chemical Biology Studies Requiring a Well-Defined Allosteric Probe for MALT1 Deconvolution

In chemical biology, the compound can be used to dissect MALT1-dependent signaling pathways in B-cell receptor (BCR)-driven lymphoma models. The thiazolopyridine scaffold has been validated to achieve exquisite selectivity over other proteases, making it suitable for target deconvolution experiments where off-target inhibition would confound phenotypic readouts. Users must ensure they use the exact 3,4-dimethoxybenzamide derivative to maintain consistency with any proprietary or published SAR data sets generated with this specific chemotype [1].

In Vivo PK/PD Studies Leveraging the Thiazolopyridine Scaffold's Oral Bioavailability

Because the thiazolopyridine core has demonstrated oral exposure and pharmacodynamic activity in mouse models, the compound can be advanced into in vivo PK/PD studies without the need for extensive formulation optimization. This property reduces the time and cost required to transition from in vitro hit to in vivo proof-of-concept, a critical consideration for academic screening centers and biotechnology companies allocating limited resources to preclinical programs [1].

Selectivity Profiling Panels for Kinase and Protease Off-Target Assessment

The compound's well-defined allosteric mechanism—as inferred from the thiazolopyridine class—makes it a useful reference standard in selectivity panels designed to assess kinase and protease off-target liabilities of novel drug candidates. Its inclusion in such panels provides a benchmark for MALT1 allosteric inhibition, enabling screening facilities and contract research organizations (CROs) to offer comprehensive profiling services to clients developing MALT1-targeted therapies [1].

Quote Request

Request a Quote for N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.